molecular formula C20H16N6O2S2 B11185866 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione

6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione

Cat. No.: B11185866
M. Wt: 436.5 g/mol
InChI Key: WPWJCMUTOVMQFH-UHFFFAOYSA-N
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Description

6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in these reactions include hydrazine, dimethylformamide, and various catalysts to facilitate the formation of the desired molecular structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as crystallization, chromatography, and recrystallization are often employed to purify the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various halides, acids, and bases depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential anticonvulsant, anti-inflammatory, and analgesic properties.

    Biology: It is used in research related to enzyme inhibition and receptor binding studies.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact pathways and targets depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazides
  • 6-chlorobenzo[d]thiazol-2-yl hydrazine carboxamide derivatives

Uniqueness

6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is unique due to its specific combination of structural elements from benzothiazole, pyrimidine, and pyrazolopyridine

Properties

Molecular Formula

C20H16N6O2S2

Molecular Weight

436.5 g/mol

IUPAC Name

6-(1,3-benzothiazol-2-ylsulfanylmethyl)-2-(4,6-dimethylpyrimidin-2-yl)-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione

InChI

InChI=1S/C20H16N6O2S2/c1-10-7-11(2)22-19(21-10)26-18(28)16-14(27)8-12(23-17(16)25-26)9-29-20-24-13-5-3-4-6-15(13)30-20/h3-8H,9H2,1-2H3,(H2,23,25,27)

InChI Key

WPWJCMUTOVMQFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=O)C3=C(N2)NC(=CC3=O)CSC4=NC5=CC=CC=C5S4)C

Origin of Product

United States

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